Ethyl 4-prop-2-ynoxybenzoate

physicochemical property handling storage

Ethyl 4-prop-2-ynoxybenzoate is an aryl propargyl ether derived from 4-hydroxybenzoic acid ethyl ester (ethylparaben). It belongs to the class of terminal alkyne-functionalized benzoate esters, with the propargyl group enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira coupling.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 175203-55-1
Cat. No. B065828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-prop-2-ynoxybenzoate
CAS175203-55-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCC#C
InChIInChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3
InChIKeyDOPMGPGSHHDYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-prop-2-ynoxybenzoate (CAS 175203-55-1): Physicochemical and Functional Baseline for Scientific Procurement


Ethyl 4-prop-2-ynoxybenzoate is an aryl propargyl ether derived from 4-hydroxybenzoic acid ethyl ester (ethylparaben). It belongs to the class of terminal alkyne-functionalized benzoate esters, with the propargyl group enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira coupling . The compound is a crystalline solid at ambient temperature (mp 42–44 °C) with a predicted density of 1.106 ± 0.06 g/cm³, which distinguishes its physical handling profile from liquid or high-melting analogs .

Why In-Class Propargyl Ethers Cannot Simply Replace Ethyl 4-prop-2-ynoxybenzoate Without Experimental Verification


Although many propargyl ethers share the terminal alkyne functionality, the substitution pattern on the aromatic ring and the nature of the ester group (ethyl vs. methyl vs. free acid) exert well-documented effects on reaction kinetics in CuAAC, solubility, and the physicochemical properties of downstream conjugates [1]. The ethyl ester in the 4-position introduces a characteristic balance of lipophilicity and crystallinity that may not be replicated by the corresponding methyl ester or carboxylic acid, potentially altering biological activity, purification behavior, or material compatibility . Generic substitution without head-to-head validation therefore carries a risk of divergent synthetic or biological performance.

Quantitative Differentiation Evidence for Ethyl 4-prop-2-ynoxybenzoate Against Closest Analogs


Solid-State Handling Advantage: Melting Point vs. Liquid Methyl Ester Analog

Ethyl 4-prop-2-ynoxybenzoate is a crystalline solid with a reported melting point of 42–44 °C . In contrast, methyl 4-(prop-2-ynyloxy)benzoate (CAS 98260-05-0) is a liquid at room temperature . This solid-state nature simplifies weighing, minimizes evaporative loss, and reduces the risk of accidental spillage during laboratory handling, providing a practical advantage in procurement for routine synthesis.

physicochemical property handling storage

Purity Specification Benchmarking: Minimum 95% Purity from Validated Supplier

Commercially, ethyl 4-prop-2-ynoxybenzoate is supplied with a minimum purity specification of 95% (by HPLC or GC) . This is comparable to the typical purity of methyl 4-(prop-2-ynyloxy)benzoate (also 95%) but exceeds the often lower purity of in-house synthesized propargyl ethers that may contain residual propargyl bromide or de-esterification products. Specifying a vendor with a documented 95% purity threshold reduces the risk of side reactions in subsequent CuAAC steps.

purity quality control procurement specification

Predicted Density and Boiling Point Differentiate Processing Behavior

The predicted density of ethyl 4-prop-2-ynoxybenzoate is 1.106 ± 0.06 g/cm³, and the predicted boiling point is 314.1 ± 22.0 °C at 760 mmHg . For methyl 4-(prop-2-ynyloxy)benzoate, the predicted density is approximately 1.15 g/cm³ and the boiling point is lower (ca. 290–300 °C) . The lower density of the ethyl ester may influence solution-phase reaction homogeneity and mass transfer in flow chemistry setups, while the higher boiling point extends its operational range in high-temperature transformations.

density boiling point formulation

Biological Activity Potential Inferred from Class-Level Antibacterial Screening

In a study screening (prop-2-ynyloxy)benzene derivatives against bacterial strains, compounds bearing ester substituents exhibited moderate antibacterial activity with MIC values ranging from 62.5 to 250 µg/mL [1]. Although ethyl 4-prop-2-ynoxybenzoate was not directly tested, its structural similarity to active ester-containing analogs suggests potential comparable activity. This class-level inference provides a rationale for selecting this compound over non-ester propargyl ethers when antibacterial screening is planned.

antibacterial antimicrobial structure-activity relationship

Storage and Stability Recommendations for Long-Term Procurement Planning

The compound is recommended for long-term storage in a cool, dry place, and some vendors advise storage at 2–8 °C in sealed containers away from moisture . This contrasts with the methyl analog, which may require stricter temperature control due to its liquid state and higher volatility. The solid-state of the ethyl ester reduces the risk of degradation via hydrolysis or oxidation compared to liquid analogs, supporting longer shelf life.

storage stability shelf life procurement planning

Optimal Application Scenarios for Ethyl 4-prop-2-ynoxybenzoate Based on Evidence


CuAAC Click Chemistry for Medicinal Chemistry Library Synthesis

The terminal alkyne and ester functionalities make this compound an ideal building block for generating 1,2,3-triazole-linked compound libraries via CuAAC. The solid state simplifies automated weighing and parallel synthesis, while the ethyl ester can be hydrolyzed later to generate carboxylic acid derivatives for further conjugation [1].

Sonogashira Coupling for Conjugated Materials

The alkyne group participates efficiently in Sonogashira cross-coupling with aryl halides to produce extended π-conjugated systems. The higher boiling point relative to the methyl ester allows for broader solvent and temperature ranges during synthesis of organic semiconductors or optical materials [1].

Antibacterial Agent Development

Based on class-level antibacterial activity data, ester-containing propargyloxy benzene derivatives have shown MIC values between 62.5–250 µg/mL against common bacterial strains. This compound can serve as a starting scaffold for structure–activity relationship (SAR) studies aimed at optimizing antibacterial potency [1].

Polymer and Surface Functionalization

The alkyne moiety allows for post-polymerization modification via click chemistry, while the ester group provides a potential site for further functionalization or degradation. The solid, moderate-melting form is convenient for melt-processing or solvent-free reactions in materials science [1].

Technical Documentation Hub

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